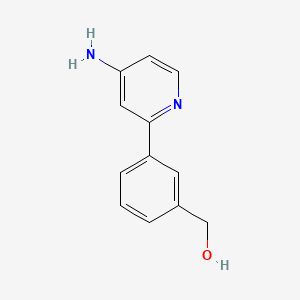

4-Amino-2-(3-hydroxymethylphenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

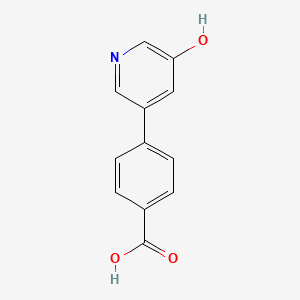

4-Amino-2-(3-hydroxymethylphenyl)pyridine is a chemical compound with the CAS Number: 1345472-23-2. It has a molecular weight of 200.24 and its IUPAC name is [3- (4-amino-2-pyridinyl)phenyl]methanol .

Molecular Structure Analysis

The molecular formula of 4-Amino-2-(3-hydroxymethylphenyl)pyridine is C12H12N2O . The InChI code is 1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) .Physical And Chemical Properties Analysis

4-Amino-2-(3-hydroxymethylphenyl)pyridine has a molecular weight of 200.24 . It is a white crystalline material with no odor .Aplicaciones Científicas De Investigación

Heterocyclic Amines and Carcinogenicity

A significant area of research involving pyridine derivatives is their role in carcinogenicity. Heterocyclic aromatic amines, such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), have been studied extensively for their carcinogenic effects in rodents, linking them to DNA purine bindings. Analytical techniques, notably liquid chromatography coupled with mass spectrometry, have been pivotal in identifying these compounds and their metabolites in various biological matrices, foodstuff, and beverages, underscoring the importance of understanding their biological effects and exposures (Teunissen et al., 2010).

Kinase Inhibition for Therapeutic Applications

Pyridine derivatives have also been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in proinflammatory cytokine release. The structural versatility of these compounds, including tri- and tetra-substituted imidazole scaffolds, allows for high selectivity and potency in kinase inhibition, demonstrating the potential for therapeutic applications in treating inflammation and related diseases (Scior et al., 2011).

Advanced Material Chemistry

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes offers fascinating insights into the preparation, properties, and potential applications of these compounds. Their complexes have been reviewed for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, indicating vast potential in material science and medicinal chemistry (Boča et al., 2011).

Hybrid Catalysts in Synthesis

The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are precursors for pharmaceutical industries, illustrates the role of pyridine derivatives in facilitating complex chemical reactions. These catalysts, ranging from organocatalysts to nanocatalysts, have enabled the development of lead molecules, showcasing the compound's versatility in synthetic organic chemistry (Parmar et al., 2023).

Anticorrosive Applications

Quinoline derivatives, which share structural similarities with pyridine compounds, have been explored for their anticorrosive properties. These studies reveal the potential of pyridine and its derivatives in protecting metals against corrosion, highlighting their importance in industrial applications (Verma et al., 2020).

Direcciones Futuras

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, which are structurally similar to 4-Amino-2-(3-hydroxymethylphenyl)pyridine, have been highlighted . This could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

[3-(4-aminopyridin-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAUBXKTIODYNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC(=C2)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718557 |

Source

|

| Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(3-hydroxymethylphenyl)pyridine | |

CAS RN |

1345472-23-2 |

Source

|

| Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)